2-chloro-5-(methylthio)-N-propylbenzamide
Overview
Description
2-chloro-5-(methylthio)-N-propylbenzamide is an organic compound with a benzamide core structure It features a chlorine atom at the second position, a methylthio group at the fifth position, and a propyl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methylthio)-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(methylthio)benzoic acid.
Amidation Reaction: The carboxylic acid group of 2-chloro-5-(methylthio)benzoic acid is converted to an amide by reacting with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(methylthio)-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, acetonitrile), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran, ether).
Major Products
Substitution: Products with nucleophiles replacing the chlorine atom.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Scientific Research Applications
2-chloro-5-(methylthio)-N-propylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(methylthio)-N-propylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(methylthio)benzoic acid: A precursor in the synthesis of 2-chloro-5-(methylthio)-N-propylbenzamide.
2-chloro-5-(methylthio)benzamide: Lacks the propyl group on the nitrogen atom.
2-chloro-5-(methylthio)-N-methylbenzamide: Contains a methyl group instead of a propyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the propyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-methylsulfanyl-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-3-6-13-11(14)9-7-8(15-2)4-5-10(9)12/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDVQACCNZSHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)SC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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